molecular formula C20H30N4O2 B10896406 5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10896406
M. Wt: 358.5 g/mol
InChI Key: SXJSGHGFXNXBDT-UHFFFAOYSA-N
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Description

5-(TERT-BUTYL)-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a benzisoxazole ring, and a tert-butyl group

Preparation Methods

The synthesis of 5-(TERT-BUTYL)-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones . The benzisoxazole ring can be synthesized via cyclization reactions involving ortho-nitrobenzyl derivatives . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrazine, diketones, ortho-nitrobenzyl derivatives, potassium permanganate, chromium trioxide, and alkyl halides. Major products formed from these reactions include various substituted pyrazoles and benzisoxazoles .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzisoxazole ring may also play a role in binding to specific proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, 5-(TERT-BUTYL)-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s uniqueness lies in its ability to combine these functional groups, offering a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

IUPAC Name

5-tert-butyl-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C20H30N4O2/c1-7-24-13(3)16(11-21-24)12(2)22-19(25)18-15-10-14(20(4,5)6)8-9-17(15)26-23-18/h11-12,14H,7-10H2,1-6H3,(H,22,25)

InChI Key

SXJSGHGFXNXBDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C)C

Origin of Product

United States

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